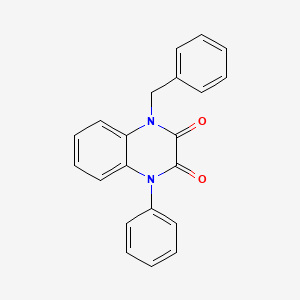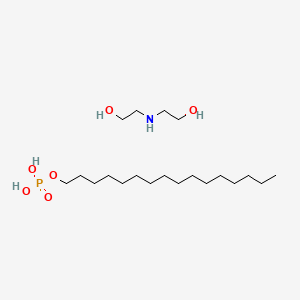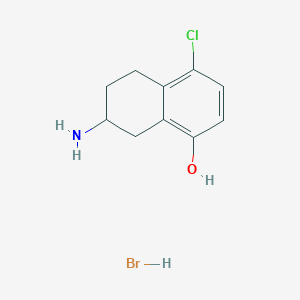![molecular formula C16H16Cl2O3 B14479729 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol CAS No. 66287-28-3](/img/structure/B14479729.png)
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol is an organic compound known for its unique structure and properties. It is a derivative of phenoxy compounds, which are widely used in various chemical and industrial applications. This compound is characterized by the presence of two phenoxy groups and a propanol group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin, followed by a nucleophilic substitution reaction with 4-hydroxybenzyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetyl-CoA carboxylase, affecting lipid metabolism and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate: A methyl ester derivative with similar structural features.
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Known for its hypolipidemic and anti-cancer activities.
Uniqueness
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol stands out due to its unique combination of phenoxy and propanol groups, which confer distinct chemical and biological properties
Properties
CAS No. |
66287-28-3 |
|---|---|
Molecular Formula |
C16H16Cl2O3 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-[4-[(2,4-dichlorophenoxy)methyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H16Cl2O3/c1-11(9-19)21-14-5-2-12(3-6-14)10-20-16-7-4-13(17)8-15(16)18/h2-8,11,19H,9-10H2,1H3 |
InChI Key |
LEHVDCQTOMYUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


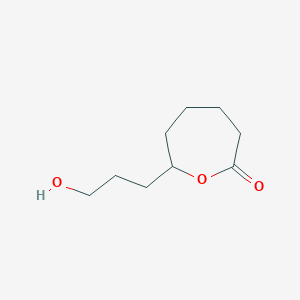
![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
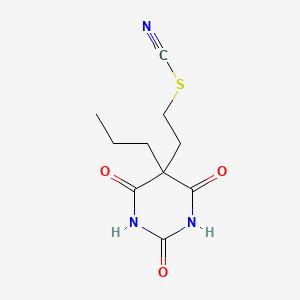
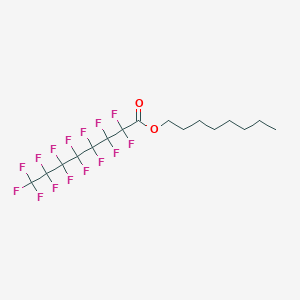
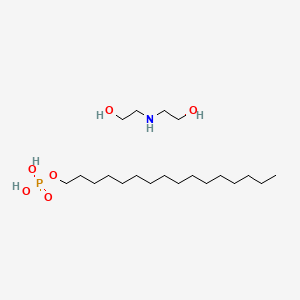
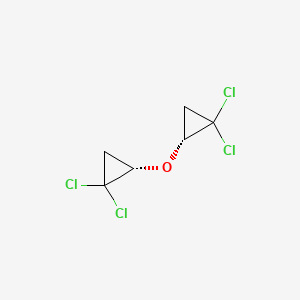

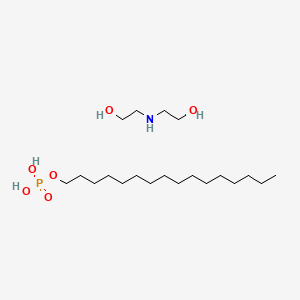
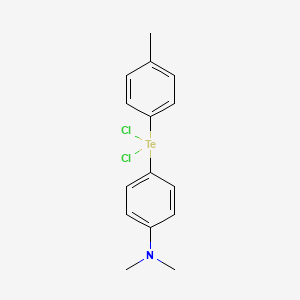
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

